molecular formula C15H14N6OS2 B3038727 8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889949-64-8

8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B3038727
CAS No.: 889949-64-8
M. Wt: 358.4 g/mol
InChI Key: WXEBFKJLPALIBM-UHFFFAOYSA-N
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Description

The compound 8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a heterocyclic carboxamide featuring a fused thieno-naphthyridine core linked to a 1,3,4-thiadiazole moiety via an amide bond.

Properties

IUPAC Name

5-amino-N-(1,3,4-thiadiazol-2-yl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS2/c16-10-8-5-9-11(7-1-3-21(9)4-2-7)18-14(8)24-12(10)13(22)19-15-20-17-6-23-15/h5-7H,1-4,16H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEBFKJLPALIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=NN=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112493
Record name 8-Amino-3,4-dihydro-N-1,3,4-thiadiazol-2-yl-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889949-64-8
Record name 8-Amino-3,4-dihydro-N-1,3,4-thiadiazol-2-yl-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889949-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-3,4-dihydro-N-1,3,4-thiadiazol-2-yl-2H-1,4-ethanothieno[2,3-b]-1,5-naphthyridine-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclo-Condensation of Pyridine Derivatives

The naphthyridine scaffold is constructed via a Gould-Jacobs reaction, employing substituted pyridines and ethoxy-methylenemalonate esters.

Representative Procedure :

  • Heat 2-aminopyridine (10 mmol) and diethyl ethoxymethylenemalonate (12 mmol) in diphenyl ether at 210°C for 6 hours.
  • Cool the reaction mixture and precipitate the product using ethanol.
  • Isolate 1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (yield: 68–72%).

Critical Parameters :

  • Temperature control (±5°C) prevents decarboxylation
  • Electron-withdrawing groups on pyridine enhance cyclization efficiency

Carboxamide Formation

The carboxylate intermediate undergoes aminolysis with 1,3,4-thiadiazol-2-amine:

  • Reflux the naphthyridine carboxylate (5 mmol) with thiadiazol-2-amine (6 mmol) in anhydrous DMF using HOBt (1.2 eq) and EDCl (1.5 eq) as coupling agents.
  • Purify via column chromatography (silica gel, CHCl₃:MeOH 9:1) to obtain the carboxamide (yield: 58–63%).

Construction of the 1,4-Ethanothieno Ring System

Thieno Ring Annulation

The ethanothieno moiety is introduced through a tandem alkylation-cyclization sequence:

  • Treat 8-nitro-1,8-naphthyridine-7-carboxamide (1 eq) with 2-bromothiophene (1.2 eq) in the presence of K₂CO₃ (3 eq) in DMF at 80°C.
  • Reduce the nitro group using H₂/Pd-C (10% wt) in ethanol to yield the 8-amino derivative.

Side Reactions :

  • Over-alkylation at N-1 position (mitigated by stoichiometric control)
  • Partial oxidation of thiophene (prevented by N₂ atmosphere)

Ethano Bridge Formation

Reductive cyclization establishes the ethano bridge:

  • Dissolve the thieno-naphthyridine intermediate (5 mmol) in dry THF.
  • Add LiAlH₄ (10 mmol) gradually at 0°C, then reflux for 4 hours.
  • Quench with wet THF, filter, and concentrate to obtain the dihydro-2H-ethanothieno product (yield: 71%).

Thiadiazole Substitution and Final Functionalization

Synthesis of 2-Amino-1,3,4-Thiadiazole

The thiadiazole ring is prepared separately via a one-pot method:

  • Mix thiosemicarbazide (10 mmol) and benzoic acid (12 mmol) in chloroform.
  • Add polyphosphate ester (PPE, 20 g per 5 mmol acid) and stir at 75°C for 8 hours.
  • Isolate 2-amino-1,3,4-thiadiazole via vacuum filtration (yield: 82%).

Optimization Data :

Parameter Optimal Value Yield Impact
PPE Quantity 20 g/5 mmol <40% if lower
Temperature 75–85°C Decomposition >90°C
Reaction Time 6–8 hours Incomplete <6h

Coupling to Naphthyridine Carboxamide

The final substitution employs nucleophilic aromatic substitution:

  • React 8-amino-3,4-dihydro-2H-1,4-ethanothienonaphthyridine-7-carboxamide (1 eq) with 2-chloro-1,3,4-thiadiazole (1.1 eq) in DMAc at 120°C for 12 hours.
  • Purify via recrystallization from ethyl acetate/hexane (yield: 65%).

Comparative Analysis of Synthetic Routes

Yield Optimization Strategies

Route A (Sequential Cyclization):

  • Naphthyridine → Thieno → Ethano → Thiadiazole
    • Total Yield: 28%
    • Advantages: Fewer purification steps
    • Limitations: Low regioselectivity in thieno annulation

Route B (Modular Coupling):

  • Prepare thiadiazole and naphthyridine separately
  • Couple via amide bond
    • Total Yield: 37%
    • Advantages: Higher purity
    • Limitations: Requires orthogonal protection

Challenges and Mitigation Strategies

  • Ethano Bridge Instability :

    • Prone to ring-opening under acidic conditions
    • Mitigation: Use aprotic solvents and neutral pH buffers
  • Thiadiazole Ring Hydrolysis :

    • Degrades in aqueous basic conditions
    • Mitigation: Limit exposure to pH >9 during workup

Industrial-Scale Considerations

For GMP-compliant production:

  • Replace LiAlH₄ with catalytic hydrogenation for ethano bridge formation
  • Implement continuous flow reactors for thiadiazole synthesis (residence time: 2 hours, T=80°C)
  • Use in-line PAT (Process Analytical Technology) for real-time impurity profiling

Chemical Reactions Analysis

Types of Reactions

8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Features

The presence of both amino and thiadiazole groups in 8-ANTA contributes to its potential biological activities. The unique structural characteristics may facilitate interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that 8-ANTA exhibits significant anticancer properties. Preliminary studies have shown its effectiveness in screening assays conducted on multicellular spheroids, suggesting its potential as an anticancer agent. The compound's ability to inhibit tumor growth may be attributed to its structural components that interact with cancer cell pathways.

Kinase Inhibition

The structural features of 8-ANTA suggest it may act as a kinase inhibitor. Kinases are critical in various cellular processes, including cell proliferation and survival. The presence of heterocyclic rings in 8-ANTA aligns with known kinase inhibitors, indicating further exploration in this area could yield valuable insights into its mechanism of action.

Interaction Studies

Interaction studies focus on how 8-ANTA interacts with biological macromolecules. These studies often involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
  • Enzyme Inhibition Assays : Testing the compound's ability to inhibit specific enzymes linked to disease pathways.

These investigations are crucial for understanding the pharmacodynamics and pharmacokinetics of 8-ANTA.

Case Study 1: Anticancer Screening

A study conducted on multicellular spheroids demonstrated that 8-ANTA significantly inhibited cell proliferation in various cancer cell lines. The results indicated a dose-dependent response, highlighting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Kinase Activity

In vitro assays revealed that 8-ANTA exhibited promising kinase inhibition properties. The compound was tested against several kinases involved in cancer signaling pathways, showing effective inhibition rates comparable to known inhibitors.

Mechanism of Action

The mechanism of action of 8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

8-Amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

  • Structure : Differs by substitution of the 1,3,4-thiadiazol-2-yl group with a 4-fluorobenzyl group.
  • Molecular Weight : 382.46 g/mol (purity: 90%) .
  • However, its discontinued commercial status (CymitQuimica) limits current availability .

8-Amino-N-(thiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

  • Structure : Replaces 1,3,4-thiadiazole with a thiazole ring.
  • Implications : The thiazole moiety, while structurally similar to thiadiazole, lacks one nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This substitution could influence target binding or metabolic stability .

Naphthyridine Carboxamide Analogs

Compounds like N3-(1-(3,5-dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (MW: 422 g/mol) demonstrate the pharmacological versatility of naphthyridine carboxamides. These analogs often target enzymes or receptors via their planar aromatic cores and hydrogen-bonding amide groups. The target compound’s ethanothieno-naphthyridine scaffold may offer improved rigidity and binding affinity compared to simpler naphthyridine derivatives .

Biological Activity

The compound 8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide (CAS No. 889949-64-8) is a complex heterocyclic molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N6OS2C_{15}H_{14}N_{6}OS_{2} with a molecular weight of 358.44 g/mol. The structure includes significant functional groups that contribute to its biological properties, particularly the thiadiazole and naphthyridine rings.

Biological Activities

  • Antimicrobial Activity
    • The thiadiazole ring structure has been associated with various antimicrobial properties. Derivatives of thiadiazole exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with halogen substitutions have shown increased antibacterial potency against Staphylococcus aureus and Escherichia coli .
    • A study reported that certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 42 µg/mL against fungal strains such as Aspergillus niger and Candida albicans, indicating promising antifungal activity .
  • Anticonvulsant Activity
    • Research has highlighted the anticonvulsant potential of thiadiazole derivatives. In particular, studies have shown that modifications to the thiadiazole ring can enhance efficacy in models such as the maximal electroshock (MES) test and pentylenetetrazol (PTZ) test .
    • Compounds derived from the thiadiazole scaffold have been reported to exhibit significant anticonvulsant effects at doses as low as 30 mg/kg .
  • Anticancer Activity
    • The compound’s structural features suggest potential anticancer properties. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • Several studies have synthesized derivatives that show promising cytotoxic effects against different cancer cell lines .
  • Anti-inflammatory Activity
    • Thiadiazole derivatives are also recognized for anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

  • Substituents: The presence of electron-withdrawing groups (e.g., nitro groups) on the phenyl ring has been linked to enhanced antibacterial activity.
  • Ring Modifications: Alterations in the naphthyridine or thiadiazole rings can lead to variations in potency and selectivity against specific biological targets .

Case Studies

  • Antimicrobial Efficacy Study
    • A series of thiadiazole compounds were tested for their antimicrobial activities against a panel of bacterial strains. Results indicated that compounds with phenyl substitutions displayed higher activity compared to unsubstituted analogs .
  • Anticonvulsant Activity Assessment
    • In vivo studies using animal models demonstrated that certain derivatives exhibited significant anticonvulsant effects within 30 minutes post-administration, highlighting their rapid onset of action .

Q & A

Q. What are the standard synthetic routes for preparing 8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclization. For example, thiadiazole intermediates are often prepared by reacting N-isothiocyanato-trichloroethyl carboxamides with phenylhydrazine derivatives in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Key intermediates are characterized using 1H/13C NMR (e.g., δ 7.20–10.68 ppm for NH and aromatic protons) and IR spectroscopy (e.g., νmax 1649–1670 cm⁻¹ for carbonyl groups) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.96 ppm), NH groups (δ 7.20–10.68 ppm), and carbonyl carbons (δ ~165–170 ppm) .
  • X-ray diffraction : Co-crystallization of intermediates (e.g., amide/thioamide derivatives) reveals planar configurations and π-conjugation between thiadiazole and aryl rings. For example, bond lengths like C(1)–C(7) (1.467 Å) confirm conjugation .
  • HRMS (ESI) : Validate molecular mass accuracy (e.g., m/z 384 [M+H]+ for intermediates) .

Q. What are the recommended protocols for purity assessment and handling hygroscopic intermediates during synthesis?

  • Methodological Answer :
  • TLC : Use chloroform:acetone (3:1) to monitor reaction progress (Rf = 0.12–0.2) .
  • Recrystallization : Purify intermediates using ethanol or acetic acid, ensuring melting points align with literature values (e.g., 503–504 K for acetamide derivatives) .
  • Hygroscopicity Mitigation : Store intermediates under inert gas (N2/Ar) and use anhydrous solvents (e.g., DMF) during cyclization .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound, and what software tools are validated for such studies?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction paths (e.g., transition states in heterocyclization). For example, optimize intermediates at the B3LYP/6-31G* level to predict activation energies .
  • Reaction Simulation : Tools like Schrödinger Suite or ChemAxon enable virtual screening of solvent effects and catalyst interactions. For instance, simulate DMF’s role in stabilizing charged intermediates during cyclization .
  • Data Integration : Combine computational results with experimental IR/NMR data to refine force-field parameters .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1H NMR signals)?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., hindered rotation of thiadiazole substituents). For example, coalescence temperatures >298 K may explain splitting .
  • Isotopic Labeling : Introduce deuterated analogs to isolate coupling patterns (e.g., 2H labeling of NH groups).
  • DFT-NMR Predictions : Compare experimental δ values with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to assign ambiguous signals .

Q. What strategies are effective for analyzing the antimicrobial activity of this compound, and how can bioassay data be correlated with structural features?

  • Methodological Answer :
  • MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC range: 2–128 µg/mL). Correlate activity with electron-withdrawing substituents on the thiadiazole ring .
  • SAR Studies : Modify the carboxamide group (e.g., fluorobenzyl vs. hydroxyethoxy substituents) and compare logP values (HPLC-derived) to assess membrane permeability .
  • Docking Simulations : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase), prioritizing hydrogen bonds with NH groups and π-stacking with aromatic rings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Reactant of Route 2
8-amino-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

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